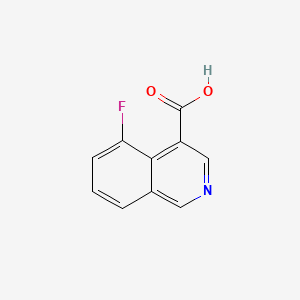
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a trimethylstannane group attached to a methoxy-phenylpentene structure. This compound is of interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves the reaction of a stannane precursor with a suitable organic substrate. One common method involves the use of trimethylstannyl chloride and a phenylpentene derivative under specific reaction conditions, such as the presence of a base and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannane group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Scientific Research Applications
Chemistry
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as increased stability and reactivity .
Mechanism of Action
The mechanism by which (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane exerts its effects involves the interaction of the trimethylstannane group with various molecular targets. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-4-penten-1-yne: A structurally similar compound with a phenylpentene backbone but lacking the trimethylstannane group.
5-Phenyl-4-pentyn-1-ol: Another related compound with a phenylpentynol structure.
Uniqueness
The presence of the trimethylstannane group in (1-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane distinguishes it from other similar compounds. This group imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
820250-72-4 |
|---|---|
Molecular Formula |
C15H20OSn |
Molecular Weight |
335.03 g/mol |
IUPAC Name |
(1-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
InChI |
InChI=1S/C12H11O.3CH3.Sn/c1-13-11-7-3-6-10-12-8-4-2-5-9-12;;;;/h2,4-5,8-9,11H,3H2,1H3;3*1H3; |
InChI Key |
ZEXZHLWDCWNUED-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(CC#CC1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
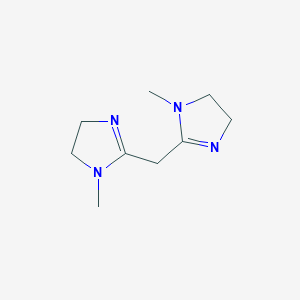
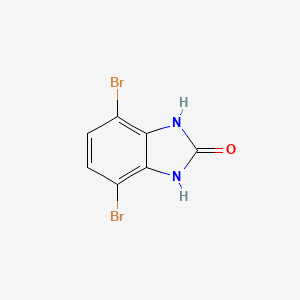
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
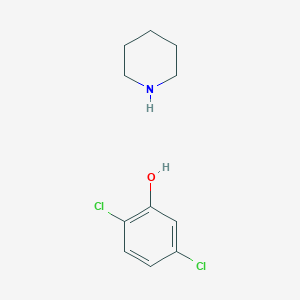
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
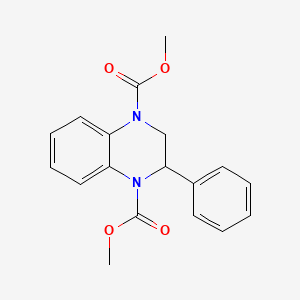
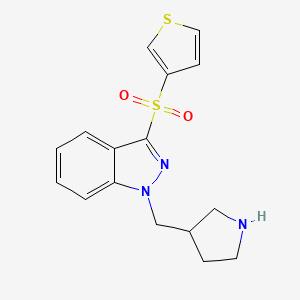
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
![4H-Naphtho[2,3-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B12521073.png)
